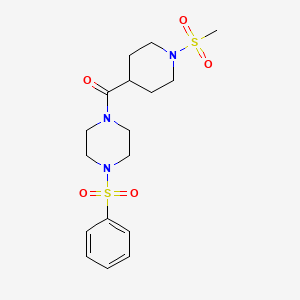![molecular formula C16H25NO4 B5004368 2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine](/img/structure/B5004368.png)
2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine is a synthetic organic compound characterized by its morpholine ring substituted with dimethyl and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the trimethoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
科学的研究の応用
2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving morpholine derivatives.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, which can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells. The morpholine ring can enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
3,4,5-Trimethoxybenzyl Chloride: Used as a precursor in the synthesis of the target compound.
Morpholine: The parent compound, which is less complex and has different applications.
Uniqueness
2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine is unique due to the presence of both the dimethylmorpholine and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,6-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-11-8-17(9-12(2)21-11)10-13-6-14(18-3)16(20-5)15(7-13)19-4/h6-7,11-12H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLNIANPRVXFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(3,5,10-Trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] acetate](/img/structure/B5004299.png)

![N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]TETRAHYDRO-2-FURANCARBOXAMIDE](/img/structure/B5004318.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B5004331.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5004345.png)
![4-bromo-N-[5-(2-hydrazino-2-oxoethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5004347.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinylthio)acetamide](/img/structure/B5004351.png)
![N-[(E)-3-[bis(2-hydroxyethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5004354.png)
![2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5004360.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B5004375.png)

![N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B5004387.png)
![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)

